![molecular formula C19H17BrClNO3 B5119658 8-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5119658.png)
8-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy}quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy}quinoline, commonly known as BCEQ, is a chemical compound that has been widely used in scientific research. BCEQ is a quinoline derivative, which has been synthesized by various methods and has been found to have several biochemical and physiological effects.
Wirkmechanismus
BCEQ has been found to chelate with metal ions, such as copper and iron, and form stable complexes. The fluorescence of BCEQ is quenched in the presence of metal ions, which makes BCEQ a good fluorescent probe for the detection of metal ions. BCEQ has also been found to generate reactive oxygen species (ROS) upon irradiation with light, which makes BCEQ a good photosensitizer for photodynamic therapy. The antimicrobial and antiviral activities of BCEQ are thought to be due to its ability to disrupt the membrane integrity of microorganisms and viruses.
Biochemical and Physiological Effects:
BCEQ has been found to have several biochemical and physiological effects. BCEQ has been found to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli, and viruses, such as herpes simplex virus and human immunodeficiency virus. BCEQ has also been found to induce apoptosis, or programmed cell death, in cancer cells. BCEQ has been found to have antioxidant activity, which makes BCEQ a potential therapeutic agent for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BCEQ has several advantages for lab experiments, such as its high stability, low toxicity, and good solubility in water and organic solvents. BCEQ is also easy to synthesize and can be obtained in high yields. However, BCEQ has some limitations for lab experiments, such as its limited selectivity for metal ions and its potential cytotoxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on BCEQ. One direction is the development of new fluorescent probes based on BCEQ for the detection of metal ions with high selectivity and sensitivity. Another direction is the development of new photosensitizers based on BCEQ for the treatment of cancer with improved efficacy and selectivity. Another direction is the development of new antimicrobial and antiviral agents based on BCEQ with improved activity and selectivity. Finally, the development of new materials based on BCEQ for various applications, such as sensing, imaging, and drug delivery, is also a promising direction for research.
Synthesemethoden
BCEQ can be synthesized by various methods, including the condensation of 2-(4-bromo-2-chlorophenoxy)ethanol with 8-aminoquinoline in the presence of a base, such as potassium carbonate. Other methods include the reaction of 2-(4-bromo-2-chlorophenoxy)ethanol with 8-hydroxyquinoline in the presence of a dehydrating agent, such as thionyl chloride. BCEQ can also be synthesized by the reaction of 2-(4-bromo-2-chlorophenoxy)ethylamine with 8-hydroxyquinoline in the presence of a base, such as sodium hydride.
Wissenschaftliche Forschungsanwendungen
BCEQ has been widely used in scientific research as a fluorescent probe for the detection of metal ions, such as copper and iron. BCEQ has also been used as a photosensitizer for photodynamic therapy, which is a treatment for cancer. BCEQ has been found to have antimicrobial and antiviral activities, and has been used in the development of new drugs for the treatment of infectious diseases. BCEQ has also been used in the development of new materials, such as polymers and nanoparticles, for various applications.
Eigenschaften
IUPAC Name |
8-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClNO3/c20-15-6-7-17(16(21)13-15)24-11-9-23-10-12-25-18-5-1-3-14-4-2-8-22-19(14)18/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMDUROASGGALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOCCOC3=C(C=C(C=C3)Br)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![17-(1-adamantyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5119577.png)
![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B5119582.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B5119583.png)
![3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5119586.png)
![4,4'-[(3,4,5-trimethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5119598.png)
![5-{5-chloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5119605.png)
![3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119611.png)
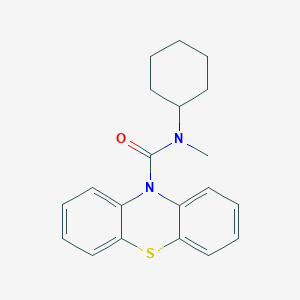
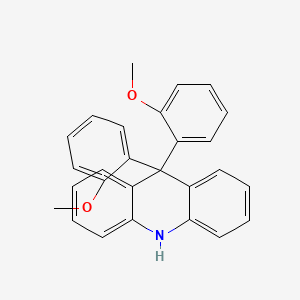
![2-[isopropyl(methyl)amino]ethyl 4-methoxybenzoate hydrochloride](/img/structure/B5119643.png)
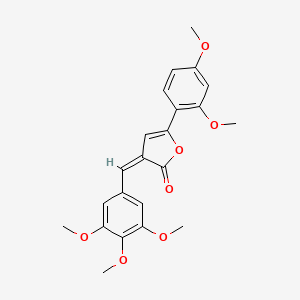
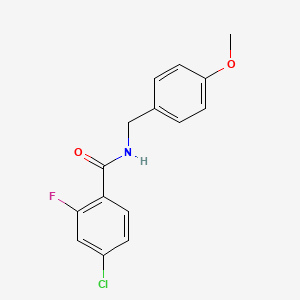
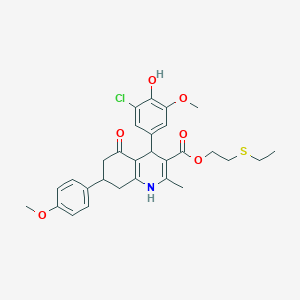
![N-[4-(4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)phenyl]acetamide](/img/structure/B5119677.png)